molecular formula C20H25N7O3 B6575325 1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine CAS No. 1049382-54-8

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine

Cat. No. B6575325
CAS RN: 1049382-54-8
M. Wt: 411.5 g/mol
InChI Key: JAQPRTRGZFSFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a useful research compound. Its molecular formula is C20H25N7O3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is 411.20188768 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Enzymatic Synthesis of Oxazolidin-2-One

Oxazolidinones are multifunctional compounds with diverse biological and pharmacological activity. Researchers have explored the enzymatic synthesis of oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate. Specifically, the synthesis of 3-ethyl-1,3-oxazolidin-2-one (a model reaction) has been studied. Among various immobilized lipases, Candida antarctica lipase B (Novozyme 435) emerged as the most effective catalyst. The reaction proceeds via methyl ethyl (2-hydroxyethyl) carbamate as an intermediate, ultimately yielding oxazolidin-2-one. Key factors affecting the reaction rate include agitation speed, solvent, catalyst loading, and reaction temperature. This study provides insights into the kinetics and mechanism of bimolecular consecutive enzyme-catalyzed reactions .

Design and Synthesis of Novel Imidazole Derivatives

The compound F5250-1352 can serve as a building block for designing novel imidazole derivatives. Researchers have employed copper(I)-catalyzed click reactions to create imidazole-1,2,3-triazole hybrids. These hybrids carry different un/functionalized alkyl/aryl side chains. Such derivatives find applications in various fields, including drug discovery and chemical biology. The ease of conjugation and versatility of imidazole-based compounds make them valuable tools for labeling proteins and ligands in biological research .

Fluorescent Microsphere Conjugation

Carboxylated fluorescent microspheres, such as F5250-1352, play a crucial role in bioconjugation. These uniform polystyrene-based microspheres possess a high density of carboxyl groups on their surface. Scientists use them to specifically conjugate primary amine-containing proteins or ligands. The conjugation process involves activation of the microspheres using EDC/Sulfo-NHS chemistry, followed by coupling to target proteins. Researchers have successfully conjugated proteins like bovine serum albumin, streptavidin, and immunoglobulins to these fluorescent microspheres .

Hapten Labeling and Immunofluorescence

F5250-1352 can serve as a hapten for labeling proteins in immunofluorescent techniques. Its conjugation to proteins, such as antibodies, is straightforward and generally preserves the biological activity of the labeled protein. Researchers commonly use FITC (fluorescein isothiocyanate) as a hapten to label different proteins. Applications include enzyme-linked immunosorbent assays (ELISA) and Western blotting .

Anti-Doping Research

In the realm of anti-doping research, F5250-1352 could be explored for its potential in detecting doping substances. The World Anti-Doping Agency (WADA) periodically launches scientific research grant programs to drive advances in anti-doping technologies. Researchers can submit proposals to identify new trends in doping, novel drugs, delivery mechanisms, and detection methods. While this specific application is not directly related to F5250-1352, it highlights the broader context of scientific research in sports and anti-doping efforts .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3/c1-4-29-17-7-5-16(6-8-17)27-18(21-23-24-27)13-25-9-11-26(12-10-25)20(28)19-14(2)22-30-15(19)3/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQPRTRGZFSFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethylisoxazol-4-yl)(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

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